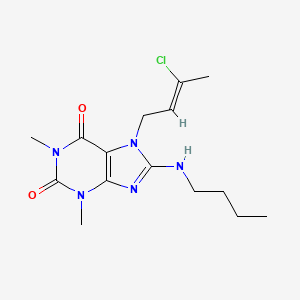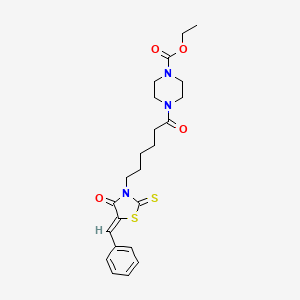
5,6,7,8-Tetrahydrophthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydrophthalazin-1(2H)-one is a chemical compound with the molecular formula C8H10N2O . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydrophthalazin-1(2H)-one and its derivatives has been explored in various studies. For instance, a novel series of tetrahydropyridophthlazinones was developed as poly (ADP-ribose) polymerase (PARP) 1 and 2 inhibitors . Another study reported the synthesis of 2, 4-disubstituted phthalazin-1(2H)-one derivatives via nucleophilic attach of N-2 of phthalazin-1(2H)-one derivatives on different monosaccharides .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydrophthalazin-1(2H)-one consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The molecule contains a total of 31 bond(s), including 17 non-H bond(s), 4 multiple bond(s), 3 rotatable bond(s), 4 double bond(s), 2 six-membered ring(s), and 1 ten-membered ring(s) .Aplicaciones Científicas De Investigación
Chemical Compounds and Their Applications
Forest Volatile Organic Compounds (VOCs) and Health : Research indicates that inhaling forest VOCs, such as limonene and pinene, can have antioxidant and anti-inflammatory effects on the airways. These compounds, through pharmacological activity upon inhalation, may benefit brain functions by decreasing mental fatigue, inducing relaxation, and improving cognitive performance and mood. This insight into VOCs suggests a potential avenue for exploring the health-related applications of various organic compounds, including those structurally related to 5,6,7,8-Tetrahydrophthalazin-1(2H)-one (Antonelli et al., 2020).
Triazole Derivatives and Drug Development : Triazoles are a class of five-membered heterocyclic compounds with significant importance for drug development due to their diverse biological activities. The review of patents for triazole families, including structural variations, highlights the potential for developing new drugs with anti-inflammatory, antimicrobial, and antiviral properties. This review underscores the importance of heterocyclic compounds in pharmaceutical research, which could be relevant to studies on compounds like 5,6,7,8-Tetrahydrophthalazin-1(2H)-one (Ferreira et al., 2013).
Antioxidant Activity Determination Methods : The study of antioxidants and their implications across various fields is significant. The review presents critical analyses of tests used to determine antioxidant activity, highlighting their applicability and limitations. Understanding these methods is crucial for evaluating the potential antioxidant properties of chemical compounds, including 5,6,7,8-Tetrahydrophthalazin-1(2H)-one (Munteanu & Apetrei, 2021).
Safety and Hazards
The safety and hazards associated with 5,6,7,8-Tetrahydrophthalazin-1(2H)-one are not well-documented. It is not intended for human or veterinary use and should be handled with appropriate safety measures.
Direcciones Futuras
Propiedades
IUPAC Name |
5,6,7,8-tetrahydro-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h5H,1-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVFGQLBRNFHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=NNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14250-51-2 |
Source


|
| Record name | 1,2,5,6,7,8-hexahydrophthalazin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B2613575.png)



![4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2613584.png)




![2-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2613589.png)